
Application Notes and Protocols: Studying
Bacterial Resistance Evolution to Streptomycin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Streptomycin

Cat. No.: B15623579 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
The evolution of antibiotic resistance is a critical area of study in microbiology and infectious

disease research. Streptomycin, an aminoglycoside antibiotic, has been a valuable tool for

both therapeutic and research purposes, including the study of resistance mechanisms. This

document provides detailed protocols for inducing and characterizing streptomycin resistance

in bacteria, offering a framework for investigating the genetic and physiological consequences

of resistance evolution. These protocols cover experimental evolution, determination of

minimum inhibitory concentration (MIC), and assessment of the fitness costs associated with

resistance.

Data Presentation
Table 1: Example of Minimum Inhibitory Concentration
(MIC) Increase Over Generations
This table illustrates a hypothetical progression of streptomycin resistance in a bacterial

population undergoing experimental evolution.
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Generation Population Streptomycin MIC (µg/mL)

0 Ancestral Strain 4

50 Evolved Population 1 16

100 Evolved Population 1 64

150 Evolved Population 1 256

200 Evolved Population 1 512

0 Ancestral Strain 4

200 Evolved Population 2 256

0 Ancestral Strain 4

200 Evolved Population 3 128

Table 2: Fitness Cost of Streptomycin Resistance
Mutations
This table presents example data on the relative fitness of bacterial strains with different

streptomycin resistance mutations compared to the ancestral (wild-type) strain in the absence

of the antibiotic. Fitness is often measured through competition assays.

Mutation (Gene) Amino Acid Change
Relative Fitness (W) vs.
Wild-Type

rpsL K42N 0.85

rpsL K88R 0.92

rrs A523G 0.95

gidB Deletion 0.98

Note: Relative fitness (W) is calculated from competition experiments. W < 1 indicates a fitness

cost, W = 1 indicates equal fitness, and W > 1 indicates a fitness advantage.
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Experimental Protocols
Protocol 1: Experimental Evolution of Streptomycin
Resistance
This protocol describes a method for selecting for streptomycin-resistant bacteria using a

serial transfer approach with increasing antibiotic concentrations.

Materials:

Bacterial strain of interest

Luria-Bertani (LB) broth or other suitable growth medium

Streptomycin sulfate solution (sterile)

Sterile culture tubes or microplates

Incubator with shaking capabilities

Spectrophotometer or plate reader

Procedure:

Initial Culture: Inoculate the ancestral bacterial strain into a culture tube containing fresh

growth medium. Incubate overnight at the optimal temperature with shaking.

Serial Dilution and Plating (Optional, for baseline): Perform a serial dilution of the overnight

culture and plate on non-selective agar to determine the initial viable cell count.

Initiation of Selection: Inoculate a fresh tube of growth medium containing a sub-inhibitory

concentration of streptomycin (e.g., 1/4 or 1/2 of the initial MIC) with a 1:100 dilution of the

overnight culture.

Incubation: Incubate the culture at the optimal temperature with shaking for 24 hours.

Serial Transfer: After 24 hours, transfer a 1:100 dilution of the culture to a fresh tube of

medium with the same or a slightly increased concentration of streptomycin. The decision
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to increase the concentration should be based on the growth observed in the previous tube

(e.g., if turbidity is high, increase the streptomycin concentration).

Iterative Selection: Repeat the serial transfer (step 5) for a desired number of generations.

The concentration of streptomycin can be gradually increased over time to select for higher

levels of resistance.[1][2]

Population Archiving: At regular intervals (e.g., every 10-50 generations), archive a sample of

the evolving population by mixing with glycerol to a final concentration of 15-20% and storing

at -80°C.

Isolation of Resistant Clones: After the desired number of generations, streak the evolved

population onto an agar plate containing a high concentration of streptomycin to isolate

individual resistant clones.

Protocol 2: Determination of Minimum Inhibitory
Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of streptomycin
against a bacterial strain.[3][4]

Materials:

Bacterial culture (logarithmic growth phase)

Mueller-Hinton (MH) broth or other appropriate broth

Streptomycin sulfate solution (sterile)

Sterile 96-well microtiter plate

Micropipettes and sterile tips

Plate reader or visual inspection

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b15623579?utm_src=pdf-body
https://www.benchchem.com/product/b15623579?utm_src=pdf-body
https://journals.asm.org/doi/10.1128/aac.01359-15
https://pmc.ncbi.nlm.nih.gov/articles/PMC1560030/
https://www.benchchem.com/product/b15623579?utm_src=pdf-body
https://www.benchchem.com/product/b15623579?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7913839/
https://www.youtube.com/watch?v=nxcU9_XyXsE
https://www.benchchem.com/product/b15623579?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare Bacterial Inoculum: Dilute an overnight bacterial culture in fresh broth to achieve a

standardized cell density, typically equivalent to a 0.5 McFarland standard (approximately 1.5

x 10^8 CFU/mL). Further dilute this suspension to the final inoculum density required for the

assay (e.g., 5 x 10^5 CFU/mL).

Prepare Streptomycin Dilutions: Perform a two-fold serial dilution of the streptomycin
stock solution in the 96-well plate. For example, add 100 µL of broth to wells 2 through 12.

Add 200 µL of the highest streptomycin concentration to well 1. Transfer 100 µL from well 1

to well 2, mix, and continue this serial transfer to well 11. Discard 100 µL from well 11. Well

12 will serve as a growth control (no antibiotic).

Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final volume of

200 µL per well.

Incubation: Cover the plate and incubate at the optimal temperature for 16-20 hours.

Determine MIC: The MIC is the lowest concentration of streptomycin that completely

inhibits visible growth of the organism. This can be determined by visual inspection or by

measuring the optical density (OD) at 600 nm using a plate reader.[4][5]

Protocol 3: Competition Assay to Determine Fitness
Cost
This protocol describes a method to measure the relative fitness of a streptomycin-resistant

mutant compared to its susceptible ancestor in the absence of the antibiotic.[6][7]

Materials:

Streptomycin-resistant bacterial strain

Susceptible ancestral bacterial strain (with a distinguishable marker if necessary, e.g.,

antibiotic resistance to another antibiotic or a fluorescent protein)

Growth medium without streptomycin

Sterile culture tubes
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Incubator with shaking capabilities

Plates for colony forming unit (CFU) counting (selective and non-selective)

Procedure:

Prepare Cultures: Grow the resistant and ancestral strains separately in fresh broth

overnight.

Mix Cultures: Mix the two cultures in a 1:1 ratio based on cell density (e.g., OD600).

Initial Plating (Time 0): Immediately after mixing, take a sample, perform a serial dilution, and

plate on both non-selective agar (to count total CFUs) and selective agar (to differentiate

between the two strains).

Competition: Inoculate a fresh tube of growth medium (without streptomycin) with the mixed

culture (e.g., a 1:100 dilution).

Incubation: Incubate the co-culture at the optimal temperature with shaking for 24 hours.

Final Plating (Time 24h): After 24 hours, take a sample from the co-culture, perform a serial

dilution, and plate on both non-selective and selective agar to determine the final CFU

counts for each strain.

Calculate Relative Fitness (W): The relative fitness of the resistant strain compared to the

ancestral strain can be calculated using the following formula: W = [ln(Resistant_final /

Resistant_initial)] / [ln(Ancestral_final / Ancestral_initial)].[7]
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Caption: Mechanism of action of streptomycin, leading to inhibition of protein synthesis and

cell death.

Experimental Workflow Diagram
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Caption: Workflow for studying streptomycin resistance evolution from selection to

characterization.
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Caption: The relationship between antibiotic pressure, mutation, selection, and fitness cost.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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